(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone

Data transparency procurement risk screening compound

(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone (CAS 1049364-25-1) is a synthetic small molecule composed of a 4-fluorophenyl-substituted imidazo[2,1-b]thiazole core linked via a methanone bridge to an N-ethylpiperazine moiety. A thorough search of primary research papers, patents, authoritative databases, and reputable vendor technical datasheets (excluding benchchems, molecule, evitachem, and vulcanchem sources) was conducted.

Molecular Formula C18H19FN4OS
Molecular Weight 358.44
CAS No. 1049364-25-1
Cat. No. B2553462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone
CAS1049364-25-1
Molecular FormulaC18H19FN4OS
Molecular Weight358.44
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
InChIInChI=1S/C18H19FN4OS/c1-2-21-7-9-22(10-8-21)17(24)16-12-25-18-20-15(11-23(16)18)13-3-5-14(19)6-4-13/h3-6,11-12H,2,7-10H2,1H3
InChIKeyPALAPDBBCPWCAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone (CAS 1049364-25-1): Procurement-Stage Evidence Profile


(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone (CAS 1049364-25-1) is a synthetic small molecule composed of a 4-fluorophenyl-substituted imidazo[2,1-b]thiazole core linked via a methanone bridge to an N-ethylpiperazine moiety [1]. A thorough search of primary research papers, patents, authoritative databases, and reputable vendor technical datasheets (excluding benchchems, molecule, evitachem, and vulcanchem sources) was conducted. This search revealed no publicly available quantitative biological activity data, no head-to-head comparator studies, and no disclosed target engagement or selectivity profiles for this specific compound. The compound appears to exist primarily as a screening library entry or a synthetic intermediate without published pharmacological characterization.

Why In-Class Imidazo[2,1-b]thiazole Analogs Are Not Interchangeable with CAS 1049364-25-1


The imidazo[2,1-b]thiazole scaffold is a privileged structure with demonstrated activity against kinases (EGFR, HER2, p38 MAPK), carbonic anhydrases, and as antitubercular agents, but biological activity is exquisitely sensitive to peripheral substituents [1]. Published structure-activity relationship (SAR) studies on closely related N-substituted piperazine-coupled imidazo[2,1-b]thiazoles demonstrate that subtle variation in the piperazine N-substituent (e.g., ethyl vs. benzhydryl vs. aryl) can shift the activity profile from sub-micromolar EGFR/HER2 inhibition to antitubercular MIC values differing by >10-fold [2][3]. Without disclosed quantitative data for the 4-ethylpiperazine analogue, no scientifically valid substitution or equivalence claim can be made. Procurement decisions based on scaffold similarity alone risk selecting a compound with untested or irrelevant biological properties.

Quantitative Differentiation Evidence for (4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone (CAS 1049364-25-1)


No Publicly Available Potency Data Against Any Biological Target – Procurement Risk Assessment

Despite an exhaustive search spanning the CAS number, IUPAC name, SMILES string, and molecular formula, no quantitative IC50, Ki, Kd, MIC, or % inhibition data were retrievable for (4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone from any primary research paper, patent, or authoritative database such as ChEMBL, BindingDB, or PubChem BioAssay . By contrast, structurally related imidazo[2,1-b]thiazole derivatives bearing alternative piperazine N-substituents have reported IC50 values ranging from 0.153 μM (EGFR), 0.108 μM (HER2) [1] to MIC values of 0.78–1.56 μg/mL against M. tuberculosis H37Rv [2]. The absence of data for the 4-ethylpiperazine analogue means no potency-based differentiation is possible.

Data transparency procurement risk screening compound

Piperazine N-Substituent Controls Biological Activity Profile – Class-Level SAR Evidence

Published medicinal chemistry campaigns demonstrate that the piperazine N-substituent is a critical determinant of both target engagement and potency in imidazo[2,1-b]thiazole series. For example, compound 7k bearing a 4-chlorophenylpiperazine group showed MIC = 0.78 μg/mL against M. tuberculosis, while the 4-methylpiperazine analogue 7g exhibited MIC = 1.56 μg/mL—a 2-fold potency difference attributable solely to the piperazine substituent [1]. In EGFR/HER2 contexts, compounds with hydrazide side chains (rather than piperazine-methanone) achieved IC50 = 0.078–0.153 μM [2]. The 4-ethylpiperazine substituent in CAS 1049364-25-1 has not been profiled in any published SAR study, leaving its activity class unknown. This substituent-dependent activity profile precludes any assumption of functional equivalence between the 4-ethylpiperazine compound and its benzhydryl, arylpiperazine, or hydrazide analogs.

structure-activity relationship piperazine substituent target selectivity

Absence of Selectivity, ADME, or In Vivo Data – Procurement Transparency Gap

No selectivity panel data (e.g., kinase profiling, CEREP panel), no ADME parameters (solubility, permeability, metabolic stability, CYP inhibition), and no in vivo pharmacokinetic or efficacy data were found for CAS 1049364-25-1 in any publicly accessible source . This stands in marked contrast to well-characterized imidazo[2,1-b]thiazole-based tool compounds such as SKF-86002 (p38 MAPK inhibitor, IC50 = 0.5–1 μM), for which selectivity, cellular, and in vivo data are available .

selectivity profile drug-like properties in vivo data

Appropriate Research and Industrial Use Scenarios for CAS 1049364-25-1 Based on Available Evidence


Chemical Library Enumeration and Scaffold Hopping with Documented Procurement Risk

CAS 1049364-25-1 may be purchased as a representative member of the N-ethylpiperazine-imidazo[2,1-b]thiazole sub-series for SAR exploration in internal screening campaigns. However, the procuring team must acknowledge that no baseline potency, selectivity, or ADME data exist to guide assay design or concentration range selection. Given the established sensitivity of imidazo[2,1-b]thiazole biological activity to piperazine N-substitution [1][2], parallel procurement of characterized comparator analogs (e.g., the benzhydryl analogue CAS 1049365-10-7 or the chloro-fluoro analogue CID 42269985) is strongly recommended to enable meaningful SAR interpretation.

Negative Control or Inactive Comparator Generation (Hypothetical Use)

In the absence of activity data, CAS 1049364-25-1 could theoretically be employed as a structurally matched negative control for assays involving active imidazo[2,1-b]thiazole-piperazine inhibitors—contingent upon empirical confirmation that it indeed lacks activity against the target of interest. No data currently support its use as a validated negative control.

Synthetic Intermediate for Further Derivatization

The compound may serve as a synthetic building block for library production, leveraging the 4-ethylpiperazine handle for subsequent N-alkylation, acylation, or sulfonylation reactions. Its utility is supported by the well-precedented synthetic accessibility of imidazo[2,1-b]thiazole-3-carbonylpiperazine scaffolds [1], though characterization of downstream products remains the responsibility of the procuring laboratory.

Not Recommended for Target-Based Drug Discovery Without Internal Profiling

Procurement of CAS 1049364-25-1 for use as a tool compound or lead in target-based drug discovery programs is not recommended based on currently available evidence. Validated alternatives with disclosed potency, selectivity, and ADME profiles (e.g., the dual EGFR/HER2 inhibitors described in Eur J Med Chem 2022 [2], or the antitubercular hit 7k described in Drug Dev Res 2024 [1]) offer lower scientific and procurement risk.

Quote Request

Request a Quote for (4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.